molecular formula C12H23NO3 B1439772 (2S,4S)-4-tert-Butoxy-1-isopropyl-proline CAS No. 1263078-26-7

(2S,4S)-4-tert-Butoxy-1-isopropyl-proline

Cat. No.: B1439772
CAS No.: 1263078-26-7
M. Wt: 229.32 g/mol
InChI Key: VZEYXTGROKSICK-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-4-tert-Butoxy-1-isopropyl-proline is a chiral amino acid derivative known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a tert-butoxy group and an isopropyl group attached to the proline backbone, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline typically involves several steps, starting from commercially available starting materialsFor instance, the tert-butoxy group can be introduced using tert-butyl bromoacetate under basic conditions, while the isopropyl group can be added via alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of chiral catalysts and advanced separation techniques to obtain the desired enantiomer in enantiomerically pure form .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-tert-Butoxy-1-isopropyl-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized proline derivatives .

Mechanism of Action

The mechanism of action of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-4-tert-Butoxy-1-isopropyl-proline is unique due to its specific stereochemistry and the presence of both tert-butoxy and isopropyl groups. These features confer distinct reactivity and selectivity in chemical reactions, making it valuable in various applications .

Properties

IUPAC Name

(2S,4S)-4-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-8(2)13-7-9(16-12(3,4)5)6-10(13)11(14)15/h8-10H,6-7H2,1-5H3,(H,14,15)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEYXTGROKSICK-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1C(=O)O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@H](C[C@H]1C(=O)O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-tert-Butoxy-1-isopropyl-proline
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-tert-Butoxy-1-isopropyl-proline
Reactant of Route 3
(2S,4S)-4-tert-Butoxy-1-isopropyl-proline
Reactant of Route 4
(2S,4S)-4-tert-Butoxy-1-isopropyl-proline
Reactant of Route 5
(2S,4S)-4-tert-Butoxy-1-isopropyl-proline
Reactant of Route 6
Reactant of Route 6
(2S,4S)-4-tert-Butoxy-1-isopropyl-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.